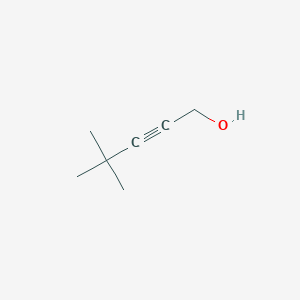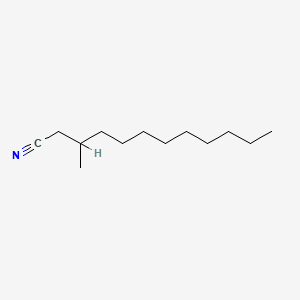
1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C14H23NO5 . Its structure includes a piperidine ring, which is a common feature in many bioactive compounds. The presence of both ester and amide functional groups could potentially allow for interesting reactivity .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.34 g/mol . It has a computed XLogP3-AA value of 1.3, suggesting it has some degree of lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 6 .
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Heterocyclic Compounds
Researchers have developed series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids in their N-Boc protected ester form. These compounds serve as achiral and chiral building blocks for further synthesis. Through a series of reactions involving β-keto esters and N,N-dimethylformamide dimethyl acetal, followed by reactions with various N-mono-substituted hydrazines, novel heterocyclic compounds were synthesized. The structural confirmation of these compounds was achieved using NMR spectroscopy and HRMS investigations, highlighting the potential of the parent compound for generating novel chemical entities with potential applications in medicinal chemistry and materials science (Matulevičiūtė et al., 2021).
Advanced Synthesis Techniques
The compound serves as a precursor in advanced synthesis techniques, including the Michael addition reaction and Dieckmann condensation. These reactions afford enantiopure beta-amino esters and enable the construction of complex molecules such as pseudodistomin B triacetate and pseudodistomin F with high diastereoselectivity. This demonstrates the compound's utility in synthesizing complex molecular architectures, which are of interest in pharmaceutical research and development (Ma & Sun, 2000).
Propiedades
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-10(6-8-15)11(16)9-12(17)19-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAWVWUIHBXMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463847 | |
| Record name | 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester | |
CAS RN |
479630-02-9 | |
| Record name | 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















